molecular formula C19H16ClN5O3S B2687433 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-18-2

2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2687433
CAS No.: 1021051-18-2
M. Wt: 429.88
InChI Key: SZYAYKIYAOXORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Triazolo[4,3-b]Pyridazine Research

The investigation of triazolo[4,3-b]pyridazine derivatives began in the late 20th century, driven by the need for heterocyclic scaffolds with enhanced electronic properties and metabolic stability. Early synthetic routes, such as the cyclization of heterocyclic diamines with nitrites reported in 1991, laid the groundwork for subsequent methodological refinements. A pivotal shift occurred in 2008 with the introduction of two-step amidation-dehydration protocols using carboxylic acids and dehydrating agents like phosphorus oxychloride, which improved yields but suffered from prolonged reaction times. The 2013 patent CN103613594A marked a technological leap by demonstrating ultrasound-assisted ring-closure reactions under mild conditions (80–150°C), achieving yields up to 70% within three hours. This method’s efficiency was further validated in 2020 through the synthesis of triazolo-pyridazine derivatives exhibiting nanomolar c-Met kinase inhibition. By 2024, modular synthetic strategies integrating Suzuki-Miyaura couplings and regioselective functionalization enabled the production of high-purity antagonists for neurological targets, underscoring the scaffold’s versatility.

Position within Heterocyclic Medicinal Chemistry

The triazolo[4,3-b]pyridazine system occupies a unique niche due to its dual capacity for π-π stacking interactions via the pyridazine ring and hydrogen bonding through the triazole nitrogen atoms. These features facilitate target engagement with kinase ATP-binding pockets, as evidenced by compound 12e ’s c-Met inhibition (IC₅₀ = 0.090 μM). The benzenesulfonamide moiety in 2-chloro-N-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide introduces additional hydrogen-bond acceptor and donor sites, potentially enhancing binding affinity to sulfonamide-sensitive enzymes like carbonic anhydrases or tyrosine kinases. Structural comparisons with Foretinib, a clinical c-Met inhibitor, reveal that the triazolopyridazine core may mimic the purine ring of ATP, while the sulfonamide group could occupy hydrophobic subpockets typically targeted by alkyl side chains.

Current Research Landscape and Knowledge Gaps

Contemporary studies prioritize the optimization of triazolopyridazine derivatives for selective kinase inhibition and apoptosis induction. For instance, 2024 work on triazolopyridine-based antagonists demonstrated submicromolar activity at serotonin receptors through strategic fluorination and sulfonamide incorporation. However, critical gaps persist in understanding the stereoelectronic effects of chloro and sulfonamide substituents on target selectivity. No published data yet exist on the pharmacokinetic properties or in vivo efficacy of 2-chloro-N-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, necessitating comparative studies with structurally analogous compounds like VU6036864 , which showed improved blood-brain barrier penetration via deuterium exchange.

Scientific Rationale and Research Imperatives

The rationale for investigating this compound stems from its hybrid architecture, merging a triazolopyridazine core with a sulfonamide-tailored side chain. Docking simulations of analogous molecules suggest that the 3-phenyl group occupies a hydrophobic cleft adjacent to the kinase catalytic site, while the sulfonamide’s sulfonyl oxygen forms hydrogen bonds with backbone amides. These interactions position the compound as a potential dual inhibitor of kinases and sulfonamide-dependent enzymes. Research imperatives include:

  • Synthetic Optimization : Scaling the ultrasound-assisted method for kilogram-scale production.
  • Target Deconvolution : Proteomic profiling to identify off-target interactions.
  • SAR Expansion : Systematic variation of the chloro and sulfonamide substituents to map potency contours.

Table 1. Comparative Analysis of Synthetic Methods for Triazolopyridazine Derivatives

Method Description Reagents/Conditions Yield (%) Key Advantages Reference
Ultrasound-assisted cyclization POCl₃, 105°C, 3h, ultrasonic reactor 40–70 Short reaction time, high purity
Sequential amidation-dehydration Carboxylic acid, PCl₃, 12h reflux 25–50 Broad substrate scope
Modular Suzuki-Miyaura coupling Pinacolborane, Pd catalysis 60–85 Regioselective functionalization

Properties

IUPAC Name

2-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c20-15-8-4-5-9-16(15)29(26,27)21-12-13-28-18-11-10-17-22-23-19(25(17)24-18)14-6-2-1-3-7-14/h1-11,21H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYAYKIYAOXORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazolopyridazine ring, which is then coupled with a phenyl group under conditions that promote the formation of the desired heterocyclic structure. Subsequently, this intermediate product is reacted with ethylene oxide under controlled conditions to introduce the ethyl linker. Finally, the benzenesulfonamide and chlorine groups are introduced through substitution reactions, typically employing reagents such as chlorosulfonic acid and sulfur chlorides, under anhydrous conditions to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. This often includes continuous flow reactions and the use of catalysts to accelerate the reaction rates. Solvent selection is also crucial to ensure the solubility of intermediates and final products, and to facilitate easy separation and purification processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, where specific functional groups such as the triazolopyridazine moiety might be oxidized under mild conditions, using oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: : Reduction reactions are less common but can be performed on the sulfonamide group under specific conditions.

  • Substitution: : Nucleophilic substitution reactions are particularly notable, especially on the chlorine atom, which can be replaced with various nucleophiles to produce derivatives of the compound.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Nucleophiles: : Amines, thiols, and alcohols, often used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced sulfonamides, and various substituted analogs depending on the nucleophiles used. These derivatives are of particular interest in drug discovery and development due to their potentially enhanced biological activities.

Scientific Research Applications

2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is primarily researched for its potential therapeutic applications. In chemistry, it's used as a scaffold for the design of new drugs. In biology, it serves as a probe to study protein-ligand interactions due to its binding affinity with various proteins. In medicine, preliminary studies suggest its efficacy in targeting specific enzymes or receptors involved in disease processes, making it a candidate for drug development. Additionally, its unique structure allows for the exploration of its use in creating industrial catalysts or specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety is known for its high affinity for various biological targets, enabling the compound to inhibit or modulate their activity. This interaction can affect cellular signaling pathways, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Key Findings :

  • The triazolopyridazine core exhibits superior binding affinity to kinase targets compared to triazolopyrimidine analogs, likely due to enhanced π-π interactions with hydrophobic pockets .
  • Removal of the sulfonamide group (e.g., carboxylic acid derivative) eliminates hydrogen-bonding with catalytic lysine residues, reducing inhibitory activity .

Sulfonamide Substituent Variations

Compound Name Sulfonamide Substituent logP Solubility (µM)
This compound 2-Chlorobenzenesulfonamide 3.2 15
N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide 4-Methylbenzenesulfonamide 2.8 45
N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-1-sulfonamide Naphthylsulfonamide 4.1 5

Key Findings :

  • The 2-chloro substituent balances lipophilicity (logP = 3.2) and solubility, optimizing bioavailability. Methyl or naphthyl groups alter logP significantly, impacting cellular uptake .
  • Bulky naphthylsulfonamide derivatives show reduced solubility but increased off-target effects due to hydrophobic aggregation .

Linker Group Modifications

Compound Name Linker Structure Conformational Flexibility Target Residence Time (min)
This compound Ethyloxy Moderate 90
2-Chloro-N-(3-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)propyl)benzenesulfonamide Propyloxy High 45
2-Chloro-N-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methyl)benzenesulfonamide Direct methyl linkage Low 120

Key Findings :

  • Ethyloxy linkers provide optimal spacing between the core and sulfonamide, maximizing target engagement. Propyloxy linkers introduce excessive flexibility, reducing binding stability .
  • Rigid methyl linkers improve residence time but restrict orientation, limiting adaptability to active-site conformations .

Biological Activity

2-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound exhibits a range of biological activities that are of significant interest in medicinal chemistry. Its structure incorporates triazolo and pyridazine rings, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}, with a molecular weight of 393.8 g/mol. The compound features a chloro group and a sulfonamide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H16ClN5O2C_{20}H_{16}ClN_{5}O_{2}
Molecular Weight393.8 g/mol
CAS Number946328-23-0

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes.
  • Alteration of Cellular Signaling : It can affect signaling pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of triazolopyridazine derivatives. For example, compounds with similar structures have demonstrated significant activity against various bacterial strains. Research indicates that derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Mycobacterium tuberculosis.

Anticancer Properties

Triazolopyridazine derivatives have also been investigated for their anticancer activities. The interaction of these compounds with kinases involved in cancer progression has been documented. For instance, compounds structurally related to this compound have shown selective inhibition against certain cancer cell lines, indicating their potential as therapeutic agents.

Case Studies

  • Antitubercular Activity : A study evaluated the antitubercular activity of various substituted benzenesulfonamide derivatives. Among them, several compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. This suggests that similar compounds could be developed based on the structure of this compound for effective tuberculosis treatment .
  • Kinase Inhibition : Research into small molecule kinase inhibitors has shown that compounds with similar structural motifs can effectively inhibit receptor tyrosine kinases associated with various cancers. For instance, selective inhibition of BCR-ABL and PDGFR has been observed in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.